6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one
CAS No.:
Cat. No.: VC17650652
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO2 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 6-ethoxy-3,4-dihydro-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C11H13NO2/c1-2-14-9-3-4-10-8(7-9)5-6-12-11(10)13/h3-4,7H,2,5-6H2,1H3,(H,12,13) |
| Standard InChI Key | JDVDUTZYWBDDLO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)C(=O)NCC2 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one is defined by its bicyclic framework, which integrates a partially saturated isoquinoline system with an ethoxy group at the 6-position and a ketone at the 1-position (Figure 1). The compound’s SMILES notation, \text{CCOC1=CC2=C(CN(CC2)C)C(=O)C1, encodes its connectivity, while its InChIKey () provides a unique stereochemical identifier. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.23 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 46.2 Ų |
Table 1: Fundamental physicochemical properties of 6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one .
The ketone group at position 1 introduces polarity, influencing solubility and binding interactions, while the ethoxy substituent enhances lipophilicity, potentially improving membrane permeability .
Structural Comparison to Related THIQ Derivatives
The THIQ core is shared with natural alkaloids such as papaverine and emetine, which exhibit antispasmodic and antiprotozoal activities, respectively . Unlike these analogs, 6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one lacks aromaticity in the nitrogen-containing ring, a modification that may reduce planar rigidity and alter receptor binding kinetics . Comparative analysis with N-methyl-6-ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CID 45546) reveals that methylation of the nitrogen and chloride salt formation increases molecular weight (213.70 g/mol) but diminishes ketone-related reactivity.
Synthesis and Manufacturing
General Strategies for THIQ Scaffold Construction
While no explicit synthesis protocol for 6-Ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one is documented, THIQ derivatives are typically synthesized via:
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Pictet-Spengler Reaction: Condensation of β-arylethylamines with carbonyl compounds under acidic conditions .
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Bischler-Napieralski Reaction: Cyclodehydration of β-arylethylamides to form dihydroisoquinolines, followed by reduction .
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Mannich Reactions: For introducing substituents at the 1-position .
The ketone group in this compound likely arises from oxidation of a secondary alcohol intermediate or direct incorporation via a carbonyl-containing precursor.
Challenges in Functionalization
Introducing the ethoxy group at the 6-position necessitates regioselective electrophilic aromatic substitution or transition metal-catalyzed coupling, both of which require careful optimization to avoid side reactions . Computational modeling (e.g., density functional theory) could predict reactive sites and guide synthetic routes, though such studies remain absent for this compound.
Research Gaps and Future Directions
Priority Areas for Experimental Validation
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Synthetic Route Optimization: Developing a reproducible, high-yield synthesis protocol.
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In Vitro Screening: Profiling against cancer cell lines (e.g., NCI-60 panel) and neurodegenerative disease models.
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ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.
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Structural-Activity Relationship (SAR) Studies: Systematically varying substituents to identify critical pharmacophores.
Computational Modeling Opportunities
Molecular docking studies could predict interactions with VEGF receptors (PDB: 3HNG) or KRas (PDB: 4OBE), prioritizing targets for experimental validation .
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